2-(2,4-Difluorophenyl)thiazolidine
Overview
Description
2-(2,4-Difluorophenyl)thiazolidine is a heterocyclic compound . It is a five-membered ring structure with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidin-2,4-dione, also called glitazone, is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Physical And Chemical Properties Analysis
2-(2,4-Difluorophenyl)thiazolidine is a powder . Its molecular weight is 245.25 . The storage temperature is room temperature .Scientific Research Applications
Anticancer Activity
- Computational Analysis: Molecular dynamics simulations and molecular docking were used to analyze the VEGFR-2-15 complex. Results: Compound 15 showed an IC50 value of 0.081 μM, indicating strong anti-VEGFR-2 potency. It also demonstrated anti-proliferative activities with IC50 values ranging from 13.56 to 17.8 μM against the tested cancer cell lines .
- Testing: The antibacterial activity was assessed on 12 different bacterial strains. Results: The combined moieties exhibited good potency of antibacterial activity at low nontoxic concentrations .
Antifungal Activity
- Screening: The compounds were screened for their antifungal activities. Results: Certain compounds were found to be moderately potent against the screened microorganisms .
Neuroprotective Properties
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Anti-inflammatory Properties
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Antioxidant Activity
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Anticonvulsant Activity
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Probe Design for Biological Studies
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- Reaction Kinetics: The reaction between 1,2-aminothiols and aldehydes under physiological conditions is utilized to form thiazolidine without the need for a catalyst .
- Conjugation: This bioorthogonal reaction is employed for the coupling of biomolecules such as nucleic acids, antibodies, and proteins. Results: The resulting thiazolidine product remains stable and offers potential for efficient and biocompatible conjugation strategies .
Development of Multifunctional Drugs
Scientific Field
These additional applications demonstrate the versatility of thiazolidine derivatives in scientific research and their potential in developing new therapeutic agents. For detailed experimental procedures and quantitative results, consulting the original research articles and reviews is recommended .
Antimicrobial Coatings
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Drug Resistance Modulation
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Chemical Sensors
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Agricultural Chemicals
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Veterinary Medicine
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Environmental Remediation
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These applications illustrate the broad potential of thiazolidine derivatives in various scientific fields. The specific methods and results mentioned are based on the synthesis and testing of these compounds in research settings. For detailed experimental procedures and quantitative results, consulting the original research articles and reviews is recommended .
Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .
Future Directions
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYOEFWWDYJDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)thiazolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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